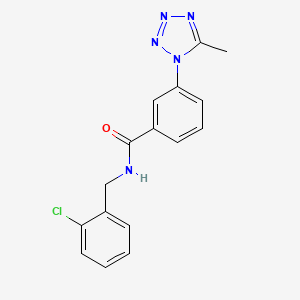![molecular formula C23H23N5O4 B15103799 N-[3-(acetylamino)phenyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15103799.png)
N-[3-(acetylamino)phenyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features an indole nucleus, a piperazine ring, and an acetamide group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps. One common route includes the reaction of 3-(acetylamino)aniline with 1H-indole-2-carbonyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
化学反応の分析
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can produce corresponding alcohols .
科学的研究の応用
N-[3-(acetylamino)phenyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
作用機序
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptamine derivatives: Compounds with similar biological activities.
Naproxen derivatives: Compounds with anti-inflammatory properties.
特性
分子式 |
C23H23N5O4 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C23H23N5O4/c1-15(29)24-17-6-4-7-18(14-17)25-21(30)23(32)28-11-9-27(10-12-28)22(31)20-13-16-5-2-3-8-19(16)26-20/h2-8,13-14,26H,9-12H2,1H3,(H,24,29)(H,25,30) |
InChIキー |
VHBOZAUIEJBJJE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


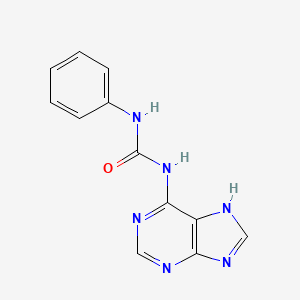
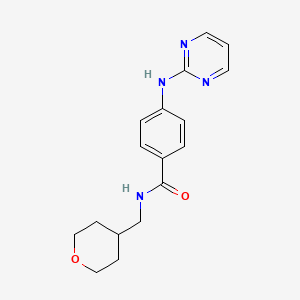
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15103733.png)
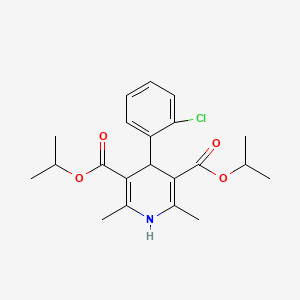
![6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B15103754.png)
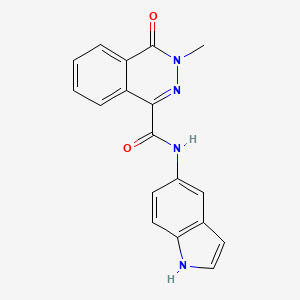
![3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15103757.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15103761.png)
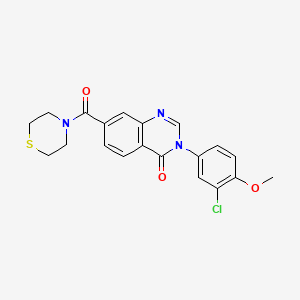
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B15103780.png)
![N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B15103788.png)
![3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B15103791.png)
![N-cyclopentyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B15103792.png)
